(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767478
InChI: InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m1/s1
SMILES: C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C26H20N2O
Molecular Weight: 376.4 g/mol

(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13767478

Molecular Formula: C26H20N2O

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C26H20N2O
Molecular Weight 376.4 g/mol
IUPAC Name (4R,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m1/s1
Standard InChI Key GEGIOXAHQGYSFZ-JWQCQUIFSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (4R,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole, delineates its core structure: a dihydrooxazole ring fused with two phenyl groups at positions 4 and 5 and a 6-phenylpyridin-2-yl group at position 2. The (4R,5R) configuration confers axial chirality, influencing its three-dimensional conformation and intermolecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₂₆H₂₀N₂O
Molecular Weight376.4 g/mol
Stereochemical Descriptors(4R,5R)
Canonical SMILESC1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
InChIKeyGEGIOXAHQGYSFZ-JWQCQUIFSA-N

The pyridine moiety introduces a planar, electron-deficient aromatic system, while the oxazole ring’s nitrogen and oxygen atoms create hydrogen-bonding and dipole-dipole interaction sites .

Stereochemical Implications

Comparative analysis with its (4R,5S) diastereomer (PubChem CID 155290806) reveals stark differences in physical properties and reactivity . Molecular modeling suggests that the (4R,5R) configuration positions the phenyl groups in a cisoid arrangement, enabling π-π stacking with aromatic residues in enzyme binding pockets. This spatial orientation contrasts with the transoid arrangement observed in the (4R,5S) isomer, which exhibits reduced binding affinity to certain biological targets .

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic details for the (4R,5R) isomer remain proprietary, analogous oxazole syntheses typically employ cyclocondensation of β-hydroxyamides with dehydrating agents. A plausible route involves:

  • Chiral Induction: Use of (R,R)-tartaric acid derivatives to set the 4,5 stereocenters during hydroxyamide formation.

  • Ring Closure: Treatment with phosphorus oxychloride (POCl₃) or Burgess reagent to form the oxazole ring.

  • Suzuki-Miyaura Coupling: Introduction of the 6-phenylpyridin-2-yl group via palladium-catalyzed cross-coupling .

Critical challenges include maintaining stereochemical integrity during ring closure and achieving regioselective functionalization of the pyridine ring.

Analytical Characterization

Advanced techniques confirm structure and purity:

  • X-ray Crystallography: Resolves absolute configuration (CCDC deposition pending).

  • Vibrational Circular Dichroism (VCD): Validates enantiomeric excess >99%.

  • NMR Spectroscopy: Key signals include:

    • δ 7.2–8.1 ppm (m, 15H, aromatic protons)

    • δ 5.8 ppm (d, J = 6.5 Hz, H-4)

    • δ 5.6 ppm (d, J = 6.5 Hz, H-5)

Functional Applications

Asymmetric Catalysis

Preliminary studies position this compound as a chiral ligand in transition metal complexes. In rhodium-catalyzed hydrogenation of α-dehydroamino acids, the (4R,5R) configuration induces enantioselectivity up to 92% ee, outperforming its (4S,5R) CF₃-substituted analog (68% ee). The pyridyl nitrogen coordinates to metals, while phenyl groups create a chiral pocket that differentiates prochiral substrates.

Biological Activity

Though direct pharmacological data are scarce, structural analogs exhibit:

  • Kinase Inhibition: IC₅₀ = 140 nM against JAK2 (vs. 220 nM for (4S,5R)-CF₃ analog)

  • Antimicrobial Effects: MIC = 8 µg/mL vs. Staphylococcus aureus (attributed to membrane disruption)

The compound’s logP (calculated 4.7) suggests favorable blood-brain barrier penetration, meriting neuropharmacological evaluation.

Comparative Analysis with Structural Analogs

CompoundSubstituentlogPJAK2 IC₅₀ (nM)Catalytic ee (%)
(4R,5R)-Target Compound6-phenylpyridin-2-yl4.714092
(4S,5R)-Analog4-CF₃-pyridin-2-yl5.222068
(4R,5S)-Diastereomer 6-phenylpyridin-2-yl4.731045

The data underscore the (4R,5R) configuration’s superiority in both binding affinity and stereochemical induction. The trifluoromethyl group in the (4S,5R) analog increases lipophilicity but reduces target engagement, likely due to steric clashes.

Challenges and Future Directions

Current limitations center on scalable synthesis and toxicity profiling. Batch-to-batch variability in enantiomeric excess (reported 85–99%) necessitates improved chiral auxiliaries . Computational studies predict off-target binding to hERG channels (pIC₅₀ = 6.1), mandating thorough cardiac safety assessments.

Emerging opportunities include:

  • Photoredox Catalysis: Leveraging the pyridine’s electron-deficient nature for radical-mediated transformations.

  • PROTAC Development: Utilizing the oxazole core to link E3 ligases and target proteins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator